molecular formula C9H8F4 B1390670 2-(1,1-Difluoropropyl)-1,4-difluorobenzene CAS No. 1138445-40-5

2-(1,1-Difluoropropyl)-1,4-difluorobenzene

Cat. No. B1390670
M. Wt: 192.15 g/mol
InChI Key: BLNLJNABBMEEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoropropyl)-1,4-difluorobenzene, also known as 1,1-difluoropropyl-2,4-difluorobenzene, is a compound that was first synthesized in the late 1950s. It is a versatile compound that has many applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Properties and Solid-State Organization

Research on fluorinated distyrylbenzene (DSB) derivatives, including compounds related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, reveals insights into the effect of fluorine substitution on molecular properties and solid-state organization. Such compounds exhibit unique absorption spectroscopy characteristics and play a role in determining molecular arrangement in solid states (Renak et al., 1999).

Biodegradation of Difluorobenzenes

Studies on the biodegradation of difluorobenzenes, which are common intermediates in industrial synthesis, reveal the capability of certain microbial strains to degrade these compounds, demonstrating environmental implications and potential applications in bioremediation (Moreira et al., 2009).

Crystal Structures and Interactions

Research on crystal structures involving fluorinated benzenes, including 1,4-difluorobenzene, a compound closely related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, helps in understanding C−H···F interactions. These studies contribute to the knowledge of weak acceptor capabilities of the C−F group, which is significant in materials science and crystal engineering (Thalladi et al., 1998).

Electrochemical Fluorination

Research in electrochemical fluorination of aromatic compounds, including difluorobenzenes, is significant for understanding the chemical transformations and synthesis of fluorinated organic compounds. This has implications in developing new synthetic routes for various chemicals (Momota et al., 1993).

Molecular Geometry in Nematic Solvents

Studies on the NMR spectra of difluorobenzenes in nematic solvents provide information about molecular geometry and the anisotropy of indirect fluorine couplings. This research is fundamental in the field of spectroscopy and helps in understanding molecular orientations in different environments (Gerritsen & Maclean, 1971).

Rhodium-Catalyzed Reactions

Research on rhodium-catalyzed reactions of aryl fluorides, including difluorobenzenes, contributes to the field of organic chemistry, particularly in understanding the reactivity and selectivity of fluorinated compounds in synthetic chemistry (Arisawa et al., 2008).

properties

IUPAC Name

2-(1,1-difluoropropyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLJNABBMEEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoropropyl)-1,4-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Reactant of Route 2
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Reactant of Route 3
Reactant of Route 3
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Reactant of Route 4
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Reactant of Route 5
Reactant of Route 5
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Reactant of Route 6
2-(1,1-Difluoropropyl)-1,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.